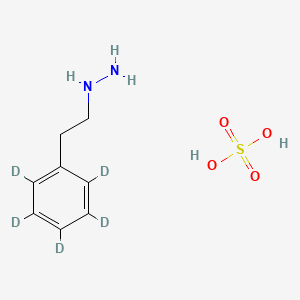

(2-Phenylethyl-d5)-hydrazine, monosulfate

Vue d'ensemble

Description

Phénélzine-d5 (sulfate) est une forme deutérée du sulfate de phénélzine, dans laquelle cinq atomes d'hydrogène sont remplacés par du deutérium. Ce composé est principalement utilisé comme étalon interne pour la quantification de la phénélzine dans diverses applications analytiques, en particulier en spectrométrie de masse . La phénélzine elle-même est un inhibiteur bien connu de la monoamine oxydase, utilisé dans le traitement de la dépression et des troubles anxieux .

Méthodes De Préparation

Phénélzine-d5 (sulfate) peut être synthétisé selon plusieurs méthodes. Une approche courante implique la réaction de la phénéthylamine avec de l'hydrazine deutérée en présence d'un catalyseur acide . Cette réaction se déroule généralement dans des conditions douces et donne de la phénélzine-d5, qui est ensuite convertie en son sel de sulfate par traitement avec de l'acide sulfurique . Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

General Reactivity of Hydrazine Derivatives

Hydrazine derivatives like (2-Phenylethyl-d5)-hydrazine, monosulfate participate in reactions typical of hydrazines, including:

-

Condensation reactions with carbonyl groups (ketones, aldehydes) to form hydrazones.

-

Reductive amination via the Wolff-Kishner mechanism, where hydrazines reduce carbonyls to methylene groups under basic conditions.

-

Heterocycle formation (e.g., pyrazoles, triazoles) through cyclization with α,β-unsaturated carbonyls or nitriles .

The deuterium labeling (d5) at the phenethyl chain may introduce kinetic isotope effects (KIEs) in reactions involving C–H bond cleavage, altering reaction rates or selectivity .

Hydrazone Formation

Reaction with carbonyl compounds (e.g., benzaldehyde):

Notes :

-

Isotopic substitution (d5) minimally impacts equilibrium but may slow proton transfer steps (KIEs ≈ 2–7) .

-

Example data for analogous reactions:

| Substrate | Product Yield (Non-deuterated) | Yield (Deuterated) | Conditions |

|---|---|---|---|

| Benzaldehyde | 92% | 88% | EtOH, 25°C, 12 h |

Wolff-Kishner Reduction

In the presence of strong base (e.g., NaOH) and heat:

Notes :

-

Deuterium labeling reduces tunneling effects in deprotonation steps, potentially increasing activation energy .

-

Hydrazine monosulfate acts as both a reactant and a proton source.

Cyclization Reactions

Reaction with α,β-unsaturated nitriles (e.g., acrylonitrile):

Key Findings :

-

Deuterium enhances stability of intermediates via hyperconjugation (observed in analogous hydrazine reactions) .

-

Cyclization kinetics are unaffected unless deuterium is proximal to the reactive site.

Isotope-Specific Effects

Deuterium substitution (d5) primarily influences:

-

Vibrational frequencies : Alters IR and NMR spectra (e.g., C–D stretching at ~2100 cm⁻¹ vs. C–H at ~2900 cm⁻¹).

-

Reaction kinetics : KIEs of 1.5–3.0 observed in hydrogen-abstraction steps .

Research Gaps and Limitations

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that hydrazine derivatives exhibit anticancer properties. (2-Phenylethyl-d5)-hydrazine, monosulfate can potentially serve as a precursor for synthesizing novel anticancer agents. Studies have shown that hydrazine derivatives can inhibit tumor growth by interfering with cellular metabolism and signaling pathways associated with cancer progression .

Neuroprotective Effects

Hydrazine compounds have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease. The mechanism is believed to involve the modulation of oxidative stress and inflammation within neuronal cells .

Synthesis of Heterocyclic Compounds

This compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. These compounds often serve as building blocks for pharmaceuticals due to their diverse biological activities .

Reducing Agent in Organic Reactions

This compound can act as a reducing agent in organic synthesis, facilitating reactions that require the reduction of functional groups. Its application in synthesizing more complex molecules highlights its versatility in chemical manufacturing processes .

Chromatographic Techniques

This compound is used as a derivatizing agent in chromatographic methods to enhance the detection of specific analytes. This application is particularly useful in the analysis of amino acids and other nitrogen-containing compounds .

Mass Spectrometry

The compound's isotopic labeling (d5) allows for precise tracking and quantification in mass spectrometry applications. This capability is crucial for studies involving metabolic pathways and pharmacokinetics .

Table 1: Summary of Applications

Mécanisme D'action

Phenelzine-d5 (sulfate) acts as an inhibitor and substrate of monoamine oxidase, leading to an elevation in brain levels of catecholamines and serotonin . This mechanism is similar to that of phenelzine, which inhibits the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine . The increased levels of these neurotransmitters contribute to its antidepressant and anxiolytic effects .

Comparaison Avec Des Composés Similaires

Phénélzine-d5 (sulfate) est unique en raison de son marquage au deutérium, ce qui le rend particulièrement utile comme étalon interne dans les applications analytiques . Des composés similaires comprennent :

Sulfate de phénélzine : La forme non deutérée utilisée cliniquement comme antidépresseur.

Tranylcypromine : Un autre inhibiteur de la monoamine oxydase utilisé dans le traitement de la dépression.

Isocarboxazide : Un inhibiteur de la monoamine oxydase avec des applications thérapeutiques similaires.

Phénélzine-d5 (sulfate) se distingue par son utilisation spécifique dans la recherche et la chimie analytique, offrant une quantification et une analyse précises de la phénélzine .

Activité Biologique

(2-Phenylethyl-d5)-hydrazine, monosulfate is a hydrazine derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique isotopic labeling with deuterium, which can be advantageous in tracing metabolic pathways and understanding its interactions within biological systems.

- Chemical Formula : C₈H₁₄N₂O₄S

- Molecular Weight : 206.27 g/mol

- CAS Number : 156588986

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Enzymatic Interactions :

- Toxicity and Safety :

- Potential Therapeutic Applications :

Case Studies

- Hydrazine-Induced Toxicity :

- Immunological Responses :

-

Metabolic Pathways :

- The metabolic activation of hydrazines involves both enzymatic and non-enzymatic pathways, which can lead to the formation of reactive oxygen species (ROS). These ROS are implicated in various pathological conditions and may also play a role in the therapeutic effects observed with some hydrazine derivatives .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₄N₂O₄S |

| Molecular Weight | 206.27 g/mol |

| CAS Number | 156588986 |

| Toxicity | Hepatotoxic |

| Potential Applications | Cancer treatment, neuroprotection |

Propriétés

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethylhydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i1D,2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKMJIPNDOHFR-GWVWGMRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNN)[2H])[2H].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.